Noboritomycin-B

Description

Noboritomycin-B is a bioactive compound classified within the broader family of macrolide or polyketide antibiotics, as inferred from its nomenclature (the suffix "-mycin" typically denotes microbial-derived antibiotics) . This compound is listed alongside Noboritomycin-A, suggesting it is part of a structurally related series. The absence of detailed peer-reviewed studies in the provided materials limits a full characterization, but its classification implies activity against bacterial or fungal pathogens, possibly through ribosomal inhibition or polyketide synthase disruption—common mechanisms among macrolides.

Properties

CAS No. |

68508-46-3 |

|---|---|

Molecular Formula |

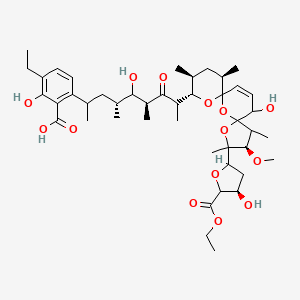

C44H66O14 |

Molecular Weight |

819.0 g/mol |

IUPAC Name |

6-[(4R,6S)-8-[(2R,9S,10S,12R)-3-[(4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-3-ethyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C44H66O14/c1-12-28-14-15-29(33(36(28)49)40(50)51)21(3)18-22(4)34(47)25(7)35(48)26(8)37-23(5)19-24(6)43(56-37)17-16-31(46)44(58-43)27(9)39(53-11)42(10,57-44)32-20-30(45)38(55-32)41(52)54-13-2/h14-17,21-27,30-32,34,37-39,45-47,49H,12-13,18-20H2,1-11H3,(H,50,51)/t21?,22-,23+,24-,25+,26?,27?,30-,31?,32?,34?,37+,38?,39-,42?,43?,44?/m1/s1 |

InChI Key |

AFGBEDQMTFPVJS-SYEWQBDDSA-N |

Isomeric SMILES |

CCC1=C(C(=C(C=C1)C(C)C[C@@H](C)C([C@H](C)C(=O)C(C)[C@@H]2[C@H](C[C@H](C3(O2)C=CC(C4(O3)C([C@H](C(O4)(C)C5C[C@H](C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C(C)CC(C)C(C(C)C(=O)C(C)C2C(CC(C3(O2)C=CC(C4(O3)C(C(C(O4)(C)C5CC(C(O5)C(=O)OCC)O)OC)C)O)C)C)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Noboritomycin-B is typically isolated from the fermentation broth of Streptomyces noboritoensis. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques . The synthetic route for this compound has not been extensively documented, but it involves complex organic synthesis due to its polyether structure.

Chemical Reactions Analysis

Noboritomycin-B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify its functional groups, potentially altering its antibiotic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Noboritomycin-B has several scientific research applications:

Chemistry: It serves as a model compound for studying polyether antibiotics and their synthesis.

Biology: Researchers use it to investigate the mechanisms of antibiotic resistance in Gram-positive bacteria.

Medicine: Its effectiveness against makes it a potential candidate for developing treatments for chicken coccidiosis.

Industry: This compound can be used in the agricultural sector to control bacterial infections in livestock.

Mechanism of Action

Noboritomycin-B exerts its effects by acting as an ionophore, facilitating the transport of ions across cell membranes. This disrupts the ion balance within bacterial cells, leading to cell death. The compound targets the cell membrane and interferes with essential cellular processes, making it effective against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights Noboritomycin-B’s relationship to structurally or functionally analogous compounds. A comparative analysis is presented below:

Structural and Functional Analogues

Table 1: Key Compounds Related to this compound

Mechanistic and Efficacy Differences

- This compound vs. Noboritomycin-A: While both are presumed macrolides, differences in side-chain modifications or hydroxylation patterns (common in polyketides) may alter bioavailability or target specificity. No efficacy data are provided, but such variants often exhibit spectrum shifts—e.g., enhanced activity against resistant strains .

- This compound vs. Nobotanins: Nobotanins (A-K) are polyphenolic compounds, structurally distinct from macrolides. Their bioactivity likely centers on antioxidant or anti-inflammatory pathways rather than antimicrobial action, highlighting divergent therapeutic applications .

- This compound vs. Nocardicins: Nocardicins (β-lactams) target cell-wall synthesis via penicillin-binding proteins, whereas this compound’s putative macrolide structure suggests ribosomal targeting. This mechanistic divergence implies complementary clinical uses, e.g., Nocardicins for Gram-negative infections vs. This compound for intracellular pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.